molecular formula C12H12N2O8 B1581056 Tetramethyl pyrazine-2,3,5,6-tetracarboxylate CAS No. 35042-21-8

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

Cat. No.: B1581056
CAS No.: 35042-21-8
M. Wt: 312.23 g/mol
InChI Key: MGVPCARAPIJCNH-UHFFFAOYSA-N
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Description

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is a chemical compound with the molecular formula C₁₂H₁₂N₂O₈. It features a pyrazine ring substituted with four carboxylate groups at positions 2, 3, 5, and 6. This compound is known for its unique structural properties and has been studied for various applications in scientific research, including coordination chemistry and material science .

Scientific Research Applications

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate has been extensively studied for its applications in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate can be synthesized through the esterification of pyrazine-2,3,5,6-tetracarboxylic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetramethyl pyrazine-2,3,5,6-tetracarboxylate involves its interaction with metal ions to form coordination complexes. The carboxylate groups and nitrogen atoms in the pyrazine ring act as donor sites, coordinating with metal ions to form stable complexes. These interactions are crucial for the compound’s role in forming metal-organic frameworks and coordination polymers .

Comparison with Similar Compounds

    Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which tetramethyl pyrazine-2,3,5,6-tetracarboxylate is derived.

    Tetramethyl pyrazine-2,3,5,6-tetraol: A reduced form of the compound with hydroxyl groups instead of ester groups.

    Pyrazine-2,3,5,6-tetracarboxamide: A derivative with amide groups instead of ester groups

Uniqueness: this compound is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it particularly valuable in the synthesis of metal-organic frameworks and coordination polymers, which have diverse applications in various scientific fields .

Properties

IUPAC Name

tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPCARAPIJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303142
Record name tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-21-8
Record name NSC156943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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